molecular formula C10H16Cl2N2 B13625047 N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B13625047
M. Wt: 235.15 g/mol
InChI Key: OQTQVZZLXCNZRG-UHFFFAOYSA-N
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Description

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound supplied as a dihydrochloride salt, a form that enhances its stability and solubility in aqueous systems for research applications. The compound features an isoindoline core structure, a bicyclic framework of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 16 Cl 2 N 2 and it has a molecular weight of 235.15 g/mol . The CAS number for this compound is 2731009-02-0 . Researchers can utilize this amine-functionalized isoindoline as a versatile chemical building block for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in exploring structure-activity relationships and developing novel compounds for various pharmacological research areas. The specific methylation pattern on the amine and the isoindoline nitrogen provides a distinct molecular scaffold for designing targeted research compounds. This product is intended for research purposes only. It is strictly not for human diagnostic or therapeutic use, nor for any veterinary applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

N,2-dimethyl-1,3-dihydroisoindol-5-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-11-10-4-3-8-6-12(2)7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H

InChI Key

OQTQVZZLXCNZRG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CN(C2)C)C=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

The synthesis of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride generally involves:

  • Construction of the dihydroisoindole core
  • N-methylation and/or 2-methylation steps
  • Conversion to the dihydrochloride salt for improved solubility and stability

The preparation requires careful control of reaction conditions, particularly temperature and pH, to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are routinely employed for structural confirmation and purity assessment.

Detailed Preparation Methods

General Synthetic Route

A typical synthetic route for this compound involves the following key steps:

Step Description Reagents/Conditions Notes
1 Formation of dihydroisoindole core Cyclization of appropriate precursors (e.g., α,α′-dibromo-o-xylene with methylated amines) Base (NaOH), dioxane, RT, 30–60 min
2 N,2-dimethylation Alkylation with methylating agents (e.g., methyl iodide, dimethyl sulfate) Controlled addition, inert atmosphere
3 Conversion to dihydrochloride salt Treatment with concentrated hydrochloric acid Ensures water solubility and stability
4 Purification Crystallization or column chromatography Monitored by TLC/NMR
Example: One-Pot Synthesis of Dihydroisoindole Derivatives

A representative procedure involves reacting an N-methylated amine with α,α′-dibromo-o-xylene in the presence of sodium hydroxide and dioxane at room temperature. The reaction completes within 30–60 minutes, yielding the core dihydroisoindole, which is then methylated and converted to the dihydrochloride salt.

Alternative Approaches

Protection-Deprotection Strategies

In some cases, protecting groups (e.g., acetyl, phthalimido) are used to prevent side reactions during cyclization. After core formation, these groups are removed (e.g., with hydrazine hydrate in methanol), followed by acidification to yield the dihydrochloride salt.

Step Description Key Reagents Yield/Notes
1 Cyclization with protected amine Acetyl-protected indoline, 2-(hydroxymethyl)isoindoline-1,3-dione, H2SO4 Good yield, minimized side products
2 Deprotection Hydrazine hydrate, MeOH, conc. HCl Simultaneous removal of both protecting groups
3 Isolation Basification or direct crystallization High purity, confirmed by NMR/IR
Reductive Methods

Other literature describes the reduction of phthalimide derivatives using borane-THF or catalytic hydrogenation, followed by methylation and salt formation. These methods can be advantageous for certain substitution patterns but may require additional purification steps.

Analytical Characterization

The synthesized compound is typically characterized by:

Data Table: Typical Reaction Conditions and Yields

Synthesis Step Reagents Solvent Temperature Time Yield (%) Reference
Cyclization α,α′-dibromo-o-xylene, N-methylamine Dioxane RT 30–60 min 80–90
N,2-dimethylation Methyl iodide, base Acetone 0–25°C 1–2 h 70–85
Deprotection Hydrazine hydrate, MeOH MeOH Reflux 2–4 h 75–90
Salt formation Conc. HCl Water 0–25°C 0.5–1 h Quantitative

Research Findings and Notes

  • The use of protecting groups significantly improves the selectivity and yield of the cyclization step, especially when multiple methylations are required.
  • The dihydrochloride salt form is preferred for biological assays due to enhanced water solubility and stability.
  • Analytical confirmation is critical at each step to ensure the absence of side products, especially after methylation and deprotection.
  • The described methods are scalable and adaptable for the synthesis of related isoindole derivatives with different substitution patterns.

“The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the desired product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm the structure and purity of the synthesized compound.”

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride, differing primarily in substitution patterns, solubility, and applications:

N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride

  • Molecular Formula : C₁₁H₁₇Cl₂N₂
  • Molecular Weight : 235.2 g/mol
  • CAS : 2551118-00-2
  • Key Features : Dimethyl substitution at the nitrogen atom (N,N-dimethyl) instead of N,2-dimethyl. This modification reduces steric hindrance compared to the target compound but may alter receptor binding in pharmacological contexts.

2-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂
  • Molecular Weight : 221.13 g/mol
  • CAS : 943751-30-2
  • Key Features: Methyl substitution at position 2 only, lacking N-methylation.
  • Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Key Features : An indole derivative (vs. isoindole in the target compound), with an amine group on a methylene side chain. Structural differences in ring saturation and substitution lead to distinct electronic properties.
  • Characterization : Validated via ¹H/¹³C NMR and IR spectroscopy, similar to isoindole derivatives .

1-Benzyl-2,3-dihydro-1H-indol-5-amine Hydrochloride

  • Molecular Formula : C₁₅H₁₇ClN₂
  • Molecular Weight : 260.76 g/mol
  • CAS : 1210277-79-4
  • Key Features : Benzyl substitution at position 1 introduces aromatic bulk, likely enhancing lipophilicity and CNS penetration compared to dimethylated analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern Key Properties/Applications
This compound* C₁₀H₁₆Cl₂N₂ ~221–235 (estimated) Not explicitly listed N,2-dimethyl Research compound, stability-enhanced salt form
N,N-Dimethyl derivative C₁₁H₁₇Cl₂N₂ 235.2 2551118-00-2 N,N-dimethyl Discontinued; early drug discovery
2-Methyl derivative C₉H₁₄Cl₂N₂ 221.13 943751-30-2 2-methyl High purity (≥95%), lab-scale synthesis
1-Benzyl derivative C₁₅H₁₇ClN₂ 260.76 1210277-79-4 1-benzyl Lipophilic, potential CNS applications

Note: *Estimated data for the target compound based on structural analogs.

Biological Activity

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16Cl2N2
  • Molecular Weight : 235.15 g/mol
  • CAS Number : 2551118-00-2

The compound features a dihydroisoindole framework with two methyl groups attached to the nitrogen atom, which may influence its chemical reactivity and biological activity.

This compound interacts with various biological targets primarily through its amine functional groups. These groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to receptor sites.

Key Biological Targets:

  • Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds similar to this compound can act as allosteric modulators of mGluRs, which are implicated in several CNS disorders such as anxiety and schizophrenia .
  • Neurotransmitter Systems : The compound may influence neurotransmitter systems by modulating receptor activity, potentially offering therapeutic benefits in treating mood disorders .

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antidepressant Effects : Similar compounds have been evaluated for their potential antidepressant properties due to their interaction with neurotransmitter systems .
  • Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects by modulating glutamate signaling pathways .
  • Anticancer Activity : Some derivatives of isoindole compounds have shown promise in anticancer studies, indicating potential applications in oncology.

Case Study 1: Modulation of mGluR5

A study identified novel allosteric modulators of mGluR5 that share structural similarities with this compound. These compounds demonstrated significant efficacy in animal models of anxiety and schizophrenia, suggesting a pathway for developing new treatments for CNS disorders .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of isoindole derivatives indicated that this compound could mitigate neuronal damage in models of excitotoxicity. This effect highlights its potential therapeutic role in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Properties
2,3-Dihydro-1H-indol-5-aminesC8H10N2Known for neuroactive properties; potential antidepressant effects.
2-MethylisoindoleC9H9NExhibits unique electronic properties; studied for organic electronics applications.
1H-Indole DerivativesVariedBroad range of biological activities including antimicrobial and anticancer effects.

This compound stands out due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atom, which may influence both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions starting from isoindoline derivatives. A common approach includes:

  • Step 1 : Alkylation or reductive amination of 2-methylisoindoline precursors to introduce the amine group.
  • Step 2 : Hydrochloric acid treatment to form the dihydrochloride salt, enhancing water solubility .
  • Key reagents : Lithium aluminum hydride (reduction), dimethylformamide (solvent), and controlled pH adjustments for salt formation.
  • Optimization : Reaction temperatures (20–60°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from polar solvents like methanol/water.
  • Data collection : Using synchrotron radiation or laboratory diffractometers.
  • Refinement : SHELXL software for modeling hydrogen bonds and chloride ion positions, with R-factors < 0.05 for high precision .

Q. What analytical methods validate purity and structural integrity?

  • HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at N,2-positions and isoindoline ring protons) .
  • Elemental analysis : Matches experimental vs. theoretical C, H, N, Cl percentages (±0.3%) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

A Design of Experiments (DOE) approach identifies critical factors:

  • Variables : Temperature (most significant), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response surface modeling : Predicts optimal conditions (e.g., 45°C, ethanol/water 7:3 v/v) for >85% yield .
  • Challenges : Amine group sensitivity to oxidation requires strict O₂ exclusion .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or receptor-binding assays may arise from:

  • Assay conditions : Varying pH (6–8) alters ionization of the dihydrochloride salt, affecting cell membrane penetration .
  • Impurity profiles : Trace solvents (e.g., DMSO) in stock solutions can confound results; use LC-MS to verify .
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets like serotonin receptors. The isoindoline scaffold shows high complementarity to hydrophobic binding pockets .
  • QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with fungicidal activity (R² > 0.8 in pyrimidinamine derivatives) .

Q. What are the challenges in studying its pharmacokinetics (PK)?

  • Solubility : Despite dihydrochloride salt formation, logP ≈ 1.2 limits blood-brain barrier penetration .
  • Metabolite identification : Use LC-HRMS to detect N-demethylated or isoindoline ring-opened metabolites in hepatic microsomes .

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